![molecular formula C17H12N2O2S B2730271 1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione CAS No. 16707-44-1](/img/structure/B2730271.png)
1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione” is a complex organic molecule that contains a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzothiazole ring is a fused aromatic ring containing a sulfur and a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring and the benzothiazole ring separately, followed by their coupling . The pyrrolidine ring could be constructed from different cyclic or acyclic precursors, and the benzothiazole ring could be synthesized via a reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole ring is a fused aromatic ring containing a sulfur and a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the pyrrolidine ring could undergo reactions typical of nitrogen heterocycles, and the benzothiazole ring could participate in reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and benzothiazole rings. For instance, the pyrrolidine ring could contribute to the compound’s solubility and stability, while the benzothiazole ring could influence its aromaticity and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound and its derivatives are primarily investigated for their synthesis processes and chemical properties. For instance, N-Phenyl-3-(benzotriazol-1-yl)pyrrolidine-2,5-dione was synthesized through the condensation of N-phenylmaleimide with benzotriazole, showcasing a method for creating benzotriazolylsuccinimides with potential applications in material science and organic chemistry (Farion et al., 2008). Additionally, the synthesis of pyrrole derivatives demonstrates their potential as anti-cancer therapeutics, where the mechanisms of action and safety of such compounds are explored (Kuznietsova et al., 2019).
Pharmacological Applications
Pyrrole derivatives, including those related to 1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione, have been synthesized and evaluated for their potential in treating various diseases. They have been identified as inhibitors of protein kinases such as EGFR and VEGFR, indicating their application in anti-cancer therapy. The study by Kuznietsova et al. (2019) highlights that these compounds can act as competitive inhibitors of EGFR and VEGFR and possess antioxidant properties, which contribute to their anti-inflammatory, proapoptotic, and antitumor activity.
Materials Science
The compound and its derivatives find applications in materials science, particularly in the development of organic electronics. For example, benzothiadiazole end-capped small molecules, designed around similar core structures, exhibit properties suitable for use in organic photovoltaics and organic light-emitting diodes (OLEDs), demonstrating the versatility of this chemical framework in the creation of novel materials for electronic applications (Sonar et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-15-9-10-16(21)19(15)12-7-5-11(6-8-12)17-18-13-3-1-2-4-14(13)22-17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUIEFOSAGYLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
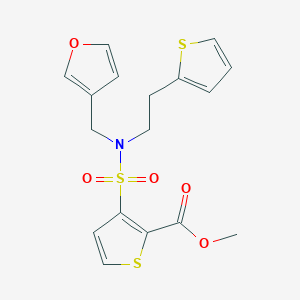

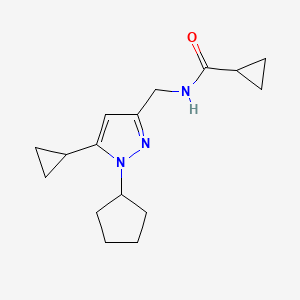
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2730196.png)
![2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2730198.png)
![(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2730200.png)
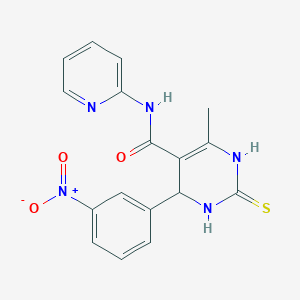
![2,4-dihydroxy-5,6-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2730202.png)
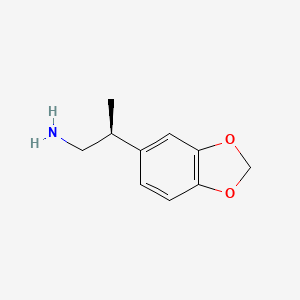
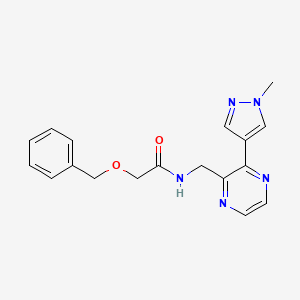
![Benzo(3,4)bicyclo[3.2.1]octen-2-one](/img/structure/B2730205.png)
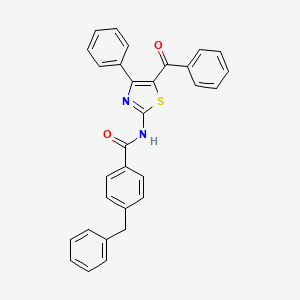

![5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B2730211.png)
